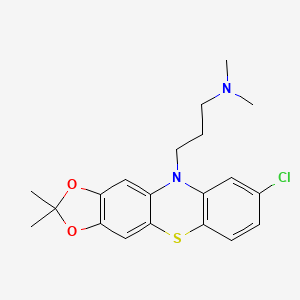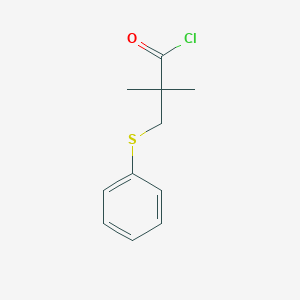
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanoic acid and contains a phenylsulfanyl group attached to the third carbon of the propanoyl chloride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction scheme is as follows:
C11H14O2S+SOCl2→C11H13ClOS+SO2+HCl
The reaction is usually conducted under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under inert atmosphere conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.
Reduction: The major products are the corresponding alcohols or thiols.
Oxidation: The major product is the sulfone derivative.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can acylate amino groups in proteins, leading to modifications that affect protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoyl chloride: Lacks the phenylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Phenylpropanoic acid: Lacks the acyl chloride functionality, limiting its use as an acylating agent.
2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.
Uniqueness
2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is unique due to the presence of both the acyl chloride and phenylsulfanyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
64287-65-6 |
|---|---|
Formule moléculaire |
C11H13ClOS |
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
2,2-dimethyl-3-phenylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,10(12)13)8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
NBNAHTWHEGUPLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSC1=CC=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
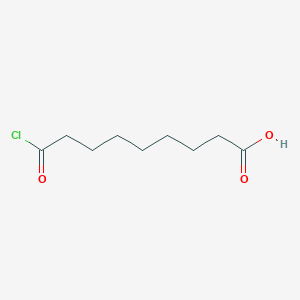

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)


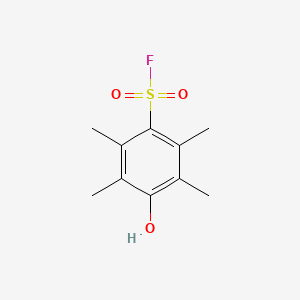
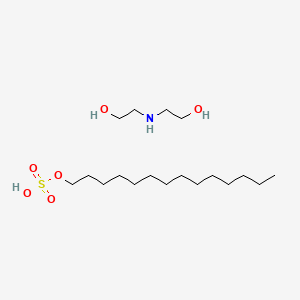
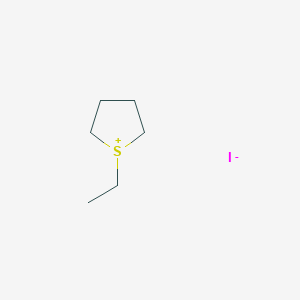

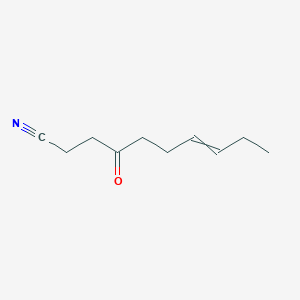
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
